

# Comprehensive Comparison of 2-Deoxystreptamine and Neomycin RNA Binding

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## Compound Focus: 2-Deoxystreptamine

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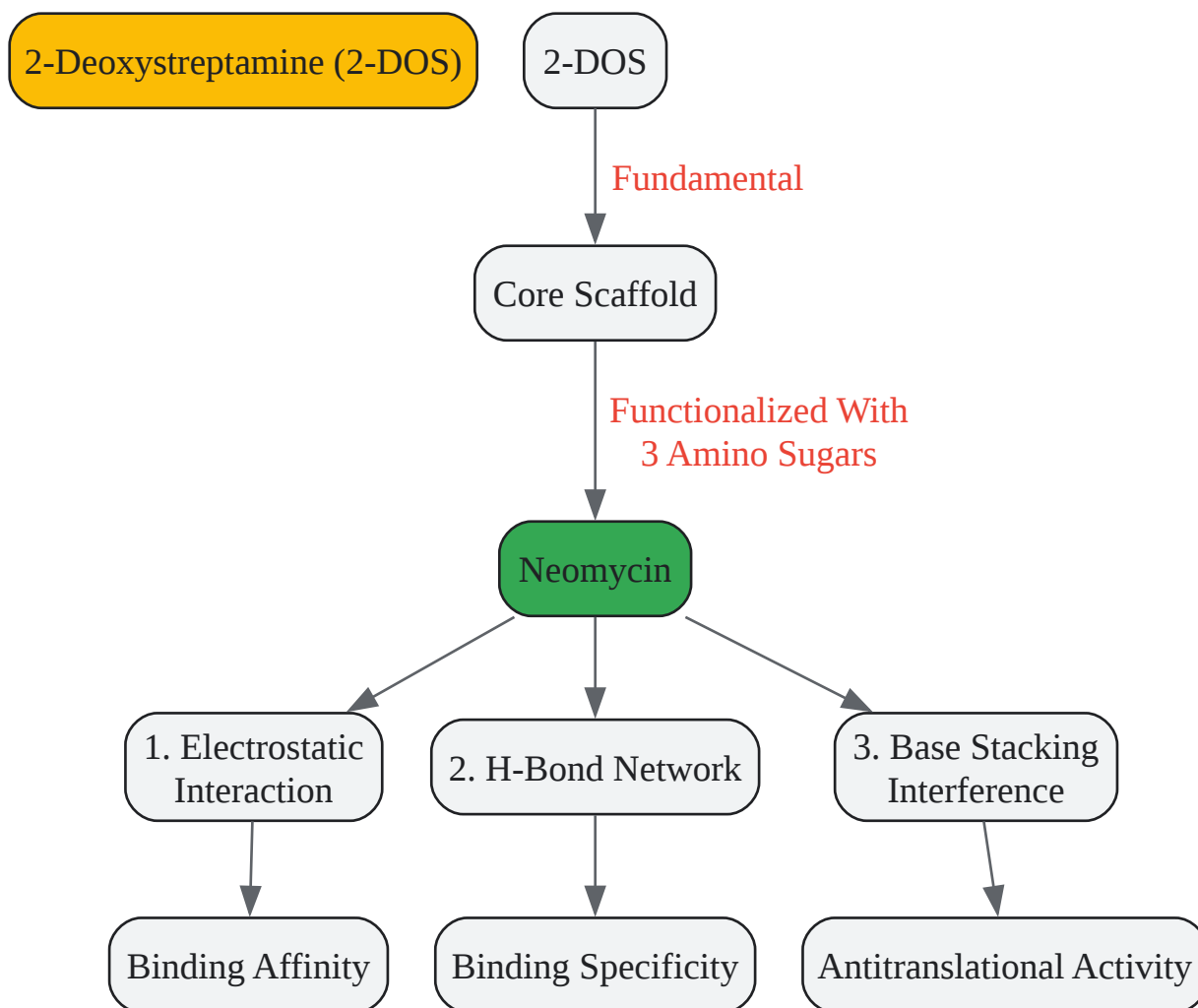
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## Structural Overview and Core Relationship

**2-Deoxystreptamine (2-DOS)** is the **fundamental aminocyclitol core** present in numerous aminoglycoside antibiotics, including neomycin, paromomycin, gentamicin, and kanamycin [1]. Its structure consists of a six-membered ring with amino groups at positions 1 and 3, which are **essential for binding** to the ribosomal decoding site [2] [1].

**Neomycin** is a **4,5-disubstituted 2-DOS aminoglycoside** composed of a central **2-deoxystreptamine** ring linked to three amino sugars: D-neosamine, D-ribose, and L-neosamine [3]. This more complex structure provides additional binding contacts compared to the core 2-DOS unit alone.

The diagram below illustrates this structural relationship and its functional consequences.



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## Comparative Binding Mechanisms and Functional Impacts

Table 1: Quantitative Comparison of RNA Binding Characteristics

Binding Parameter	2-Deoxystreptamine (Core)	Neomycin
Protonation-Linked Binding	Not specified in sources	Coupled to protonation of <b>3.8–5 amino groups</b> (1-, 3-, 2'-, 6'-, 2'''-NH <sub>2</sub> ) [2]

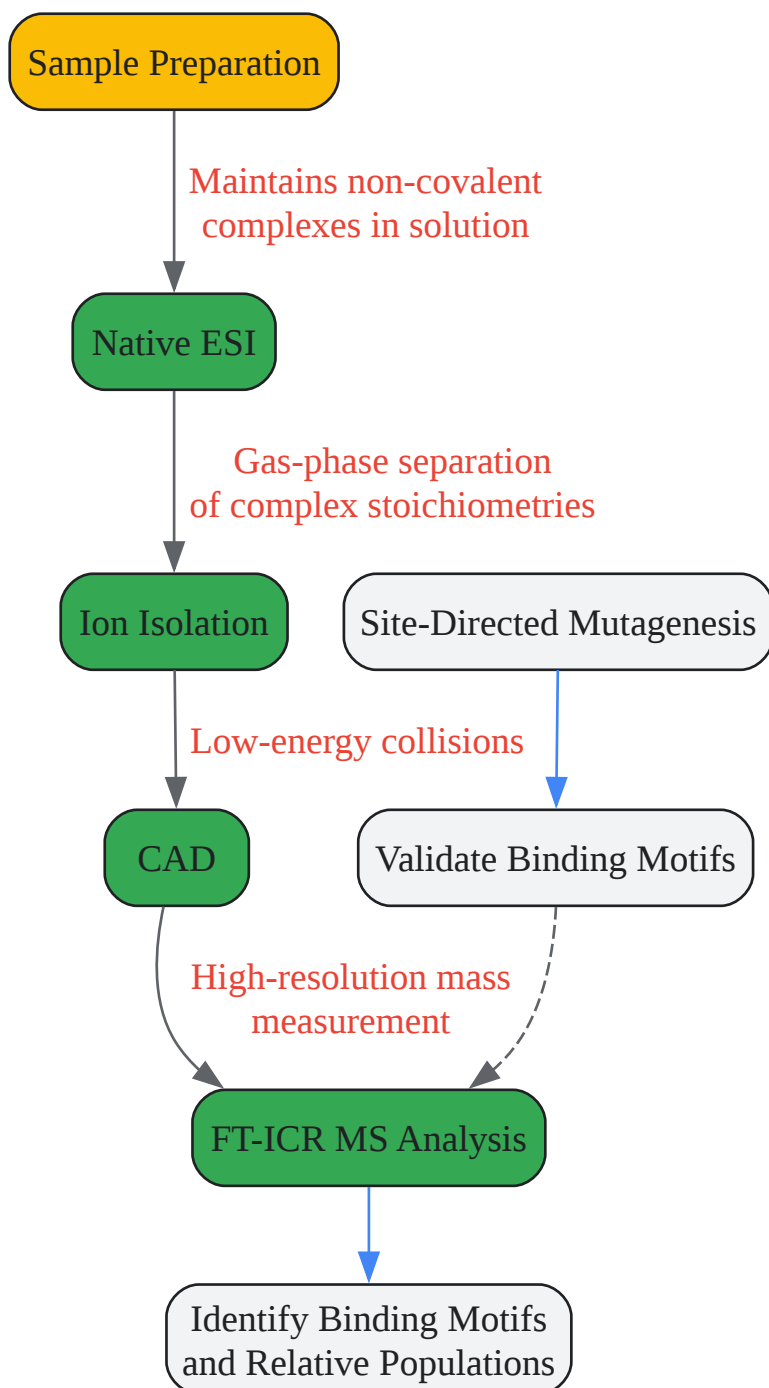
Binding Parameter	2-Deoxystreptamine (Core)	Neomycin
Key Functional Groups	Amino groups at positions 1 & 3 [1]	All 2-DOS amino groups <b>plus</b> 2'-amino group on ring I [4]
pK <sub>a</sub> of 3-Amino Group	Not directly measured	<b>6.92</b> (lowest pK <sub>a</sub> , enhances protonation-linked binding) [2]
Impact on Nucleotide Dynamics	Base mechanism for A-site binding	Significantly reduces mobility of nucleotides A1492 & A1493 [4]
Specificity for Prokaryotic Ribosomes	Inherent to 2-DOS aminoglycosides [5]	High, but can bind other RNA motifs (e.g., riboswitches) [6] [7]
Binding-Induced Structural Changes	-	Induces destacking of A1492 in bacterial A-site [5]

Table 2: Functional Consequences on Ribosomal Function

Functional Aspect	Role of 2-Deoxystreptamine Core	Enhanced Role of Full Neomycin Molecule
Primary Binding Site	16S rRNA A-site (Decoding Region), helix 44 [1]	<b>Multiple Sites:</b> Primary: Helix 44; Secondary: Helix 69 (H69) [8]
Impact on Translation	Inhibits initiation, causes misreading [1]	Potent inhibition of protein synthesis, promotes miscoding [8] [3]
Impact on Subunit Rotation	Contributes to binding that can affect dynamics	<b>Bidirectional Control:</b> Drives subunit rotation [8]
Role of 6'-Substituent	-	<b>Critical Determinant:</b> 6'-NH <sub>2</sub> dictates rotation direction vs. paromomycin (6'-OH) [8]

## Key Experimental Methodologies and Data

To investigate RNA binding, several key methodologies are employed. The following workflow outlines a native mass spectrometry approach for studying complex RNA-aminoglycoside interactions.



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## Isothermal Titration Calorimetry (ITC)

- **Purpose:** Directly measure the thermodynamics of binding ( $K_D$ ,  $\Delta H$ ,  $\Delta G$ ,  $\Delta S$ ) and determine **proton linkage** [2].
- **Protocol:** Titrate the aminoglycoside (in syringe) into an RNA solution (in cell) while measuring heat changes. Experiments are performed at **different pH levels** (e.g., 5.5, 8.8, 9.0) to assess proton coupling [2].
- **Key Finding for Neomycin:** At pH 9.0, binding to the A-site model RNA is coupled to the uptake of **3.8 protons**, identifying the specific amino groups involved [2].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Purpose:** Determine site-specific **protonation states ( $pK_a$ )** of amino groups and resolve 3D structures of RNA-ligand complexes [2] [6].
- **Protocol:** Acquire  $^{15}\text{N}$  NMR spectra at varying pH levels to track chemical shift changes. Use data to fit titration curves and calculate  $pK_a$  values [2].
- **Key Finding for Neomycin:** The 3-amino group on the 2-DOS ring has the **lowest  $pK_a$  (6.92)**, making it a primary contributor to protonation-linked binding at physiological pH [2].

## Single-Molecule FRET (smFRET)

- **Purpose:** Probe drug-induced changes in **ribosome dynamics and subunit rotation** in real-time [8].
- **Protocol:** Label ribosomal proteins S13 (30S subunit) and L1 (50S subunit) with donor and acceptor fluorophores. Incorporate labeled ribosomes into in vitro translation assays and monitor FRET efficiency over time [8].
- **Key Finding:** Neomycin binding to both h44 and H69 **stabilizes an intermediate subunit rotation state** and slows the global rate of intersubunit dynamics [8].

## Research Implications and Therapeutic Development

The structural complexity of neomycin, built upon the 2-DOS scaffold, confers its high-affinity binding but also contributes to significant **ototoxicity and nephrotoxicity** [8] [1]. This has driven research into modified aminoglycosides.

**Strategies for selectivity** focus on modifying the 2-DOS scaffold to reduce affinity for human ribosomes while retaining antibacterial activity. Promising approaches include **4'-O-ether** and **4',6'-O-acetal**

**modifications** on ring I [9]. These alterations were shown to poorly interact with mutant ribosomes modeling eukaryotic binding pockets but largely retained activity against bacterial targets [9].

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